4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxylic acid
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Overview
Description
Compounds like “4-Fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxylic acid” belong to a class of organic compounds known as benzothiophenes, which are polycyclic aromatic compounds containing a benzene fused to a thiophene .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
The reactivity of a compound is influenced by its structure. Benzothiophenes, for example, can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. These properties include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Fluorescent Probes for Sensing
A study discusses the preparation and application of benzoxazole and benzothiazole analogues for fluorescent probes, sensitive to pH changes and metal cations such as magnesium and zinc, demonstrating potential applications of related fluorinated compounds in sensing technologies (Tanaka et al., 2001).
Transformation Mechanisms
Research on the transformation of phenol to benzoate via para-carboxylation using fluorinated analogues elucidates the mechanism of transformation, highlighting the importance of fluorinated compounds in understanding organic reaction pathways (Genthner et al., 1989).
Synthesis of Fluorinated Compounds
A study outlines the use of 2-fluoroacrylic building blocks for the efficacious synthesis of fluorine-bearing heterocyclic compounds, demonstrating the versatility of fluorinated acrylic acids in the synthesis of complex molecules (Shi et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-fluoro-3-(methoxymethyl)-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO3S/c1-15-5-6-9-7(12)3-2-4-8(9)16-10(6)11(13)14/h2-4H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOZCHNGLKPZLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(SC2=CC=CC(=C21)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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